molecular formula C26H22N2O B4994355 N'-tritylbenzohydrazide

N'-tritylbenzohydrazide

Cat. No.: B4994355
M. Wt: 378.5 g/mol
InChI Key: ZRXQVPNQFXWNAQ-UHFFFAOYSA-N
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Description

N’-tritylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-tritylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of benzohydrazide with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

Benzohydrazide+Trityl chlorideN’-tritylbenzohydrazide+HCl\text{Benzohydrazide} + \text{Trityl chloride} \rightarrow \text{N'-tritylbenzohydrazide} + \text{HCl} Benzohydrazide+Trityl chloride→N’-tritylbenzohydrazide+HCl

Industrial Production Methods

Industrial production of N’-tritylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-tritylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tritylbenzohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-tritylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving hydrazide derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-tritylbenzohydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The trityl group provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular pathways involved may include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: Lacks the trityl group, making it less sterically hindered.

    Tritylhydrazine: Similar structure but with different reactivity due to the absence of the benzoyl group.

    N’-phenylbenzohydrazide: Contains a phenyl group instead of a trityl group, affecting its chemical properties.

Uniqueness

N’-tritylbenzohydrazide is unique due to the presence of the trityl group, which imparts distinct steric and electronic effects

Properties

IUPAC Name

N'-tritylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c29-25(21-13-5-1-6-14-21)27-28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,28H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQVPNQFXWNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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